Etoperidone-d8 Hydrochloride

Overview

Description

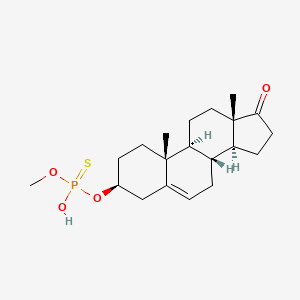

Etoperidone-d8 Hydrochloride is the deuterium labeled version of Etoperidone Hydrochloride . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Synthesis Analysis

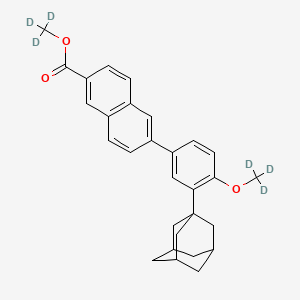

The synthesis of Etoperidone-d8 Hydrochloride involves the substitution of hydrogen atoms with deuterium . This process is known as deuteration and has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis

The molecular formula of Etoperidone-d8 Hydrochloride is C19H21D8Cl2N5O . It has a molecular weight of 422.42 .Physical And Chemical Properties Analysis

Etoperidone-d8 Hydrochloride has a molecular weight of 422.42 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Proteomics Research

Etoperidone-d8 Hydrochloride is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and conduct other protein-related research.

Antidepressant

Etoperidone, the non-deuterated form of Etoperidone-d8 Hydrochloride, is an atypical antidepressant . It was introduced in Europe in 1977 . It is a phenylpiperazine-substituted triazole derivative, which classifies it as an analog of tradozone and presents a similar pharmacological profile . This suggests that Etoperidone-d8 Hydrochloride could potentially be used in research related to depression and mental health.

Mechanism of Action

Target of Action

Etoperidone-d8 Hydrochloride primarily targets serotonergic receptors and adrenergic receptors . The major metabolite of Etoperidone, 1-(3’-chlorophenyl)piperazine (mCPP), binds with different affinity to these receptors .

Mode of Action

The activity of Etoperidone-d8 Hydrochloride is mainly driven by its major metabolite, mCPP . This metabolite acts as an agonist of 5-HT2c and an antagonist of 5-HT2a . This means it enhances the activity of 5-HT2c receptors while inhibiting the activity of 5-HT2a receptors .

Biochemical Pathways

Etoperidone-d8 Hydrochloride affects the central transmission of serotonin . It has the capacity to inhibit serotonin receptor but also to inhibit the reuptake of serotonin, norepinephrine, and dopamine . As part of its actions, Etoperidone also inhibits the α-adrenergic receptors .

Pharmacokinetics

Etoperidone is highly metabolized and forms 21 different metabolites that can be found in plasma, urine, and feces . The metabolism of Etoperidone is thought to be related to 5 different reaction pathways that are alkyl oxidation, piperazinyl oxidation, N-dealkylation, phenyl hydroxylation, and conjugation .

Result of Action

The inhibition of serotonin and adrenergic receptors by Etoperidone-d8 Hydrochloride corresponds to the sedative and cardiovascular effects . The presence of both effects caused that the effective dose of etoperidone was poorly tolerated .

Action Environment

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into Etoperidone-d8 Hydrochloride, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the action, efficacy, and stability of Etoperidone-d8 Hydrochloride could be influenced by environmental factors such as the presence of these isotopes .

Safety and Hazards

While specific safety and hazard information for Etoperidone-d8 Hydrochloride was not found, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective clothing and working in a well-ventilated area .

Relevant Papers The paper “Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals” by Russak EM, et al. discusses the effect of deuteration on the pharmacokinetics of pharmaceuticals, which is relevant to Etoperidone-d8 Hydrochloride .

properties

IUPAC Name |

2-[3-[4-(3-chlorophenyl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H/i11D2,12D2,13D2,14D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKPQZVLIZKSAG-USILMEKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCCN2C(=O)N(C(=N2)CC)CC)([2H])[2H])([2H])[2H])C3=CC(=CC=C3)Cl)([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Etoperidone-d8 Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl (4aR,7S,8R,8aR)-7,8-bis(acetyloxy)-2-phenylhexahydro-2H,5H-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B589842.png)

![4,6-Methanopyrido[3,2-c]pyridazine](/img/structure/B589851.png)